- Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liverProceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),,
Cas no 97614-43-2 ([(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate)
![[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate structure](https://www.kuujia.com/scimg/cas/97614-43-2x300.png)
97614-43-2 structure
Product Name:[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
CAS No:97614-43-2
Molecular Formula:C26H21FO7
Molecular Weight:464.439151525497
MDL:MFCD00083339
CID:61906
PubChem ID:253662173
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Properties
Names and Identifiers
-
- 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- FLuorosugar
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
- a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
- α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
- D
- 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
- 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
- AC-4271
- I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 2-Deoxy-2-fluoro-
- CS-W009129
- [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- DTXSID601195315
- W-204163
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
- 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- AU-004/43508497
- AKOS015919919
- 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
- (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
- STL555214
- AKOS005258511
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
- (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
- SCHEMBL1962648
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
- AS-15478
- 97614-43-2
- A-D-arabinofuranose 1,3,5-Tribenzoate
- MFCD00083339
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
- A-D- arabinofuranose
- BBL101418
-
- MDL: MFCD00083339
- InChIKey: JOAHVPNLVYCSAN-UXGLMHHASA-N
- Inchi: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
- SMILES: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 464.127131g/mol
- Surface Charge: 0
- XLogP3: 5.2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 10
- Monoisotopic Mass: 464.127131g/mol
- Monoisotopic Mass: 464.127131g/mol
- Topological Polar Surface Area: 88.1Ų
- Heavy Atom Count: 34
- Complexity: 695
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- LogP: 3.98900
- PSA: 88.13000
- Refractive Index: 1.607
- Boiling Point: 584.1°C at 760 mmHg
- Melting Point: 83.0 to 87.0 deg-C
- Flash Point: 295.7 °C
- Solubility: Soluble in chloroform or dichloromethane
- Color/Form: White crystalline powder
- Specific Rotation: +74 ± 2° (C=1 in CH2Cl2)
- Density: 1.35
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Security Information
- WGK Germany:3
- Safety Instruction: 24/25
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,2-8°C
- Signal Word:Warning
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0037CU-250mg |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 98% | 250mg |
$5.00 | 2025-02-19 | |
A2B Chem LLC | AB48702-250mg |
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-d-arabinofuranose |
97614-43-2 | 98% | 250mg |
$4.00 | 2024-07-18 | |
Aaron | AR0037L6-250mg |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | 98% | 250mg |
$3.00 | 2025-01-21 | |
Alichem | A019094834-25g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 25g |
$270.48 | 2023-08-31 | |
Ambeed | A134316-250mg |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 250mg |
$5.0 | 2025-02-20 | |
Apollo Scientific | PC49254-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 98+% | 5g |
£17.00 | 2025-03-22 | |
Crysdot LLC | CD33000012-25g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 25g |
$154 | 2024-07-18 | |
TRC | D235500-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-a-D-arabinofuranose |
97614-43-2 | 5g |
$ 58.00 | 2023-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 147567-1G |
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, 98% |
97614-43-2 | 98% | 1G |
¥ 31 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSB035-5G |
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate |
97614-43-2 | 95% | 5g |
¥ 528.00 | 2023-04-12 |
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; rt; 12 h, rt → 40 °C; 12 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 60 °C; 60 °C → 70 °C
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Reference
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrofluoric acid , Potassium bifluoride Solvents: (±)-Propylene glycol , Water ; rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled
1.2 Reagents: Water ; 1 h, cooled
1.2 Reagents: Water ; 1 h, cooled
Reference
- Method for preparing clofarabine with high yield, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Toluene
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives, European Patent Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
Reference
- Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanineTetrahedron Letters, 2014, 55(22), 3358-3360,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux
Reference
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-MethylguanineJournal of the American Chemical Society, 2008, 130(35), 11570-11571,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrofluoric acid Solvents: Ethyl acetate , Water ; 3 h, 80 °C
1.2 Reagents: Triethylamine ; 3 h, heated
1.2 Reagents: Triethylamine ; 3 h, heated
Reference
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate
Reference
- Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glyconTetrahedron Letters, 1996, 37(1), 17-20,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 3 h, rt → 60 °C; 1.5 h, 70 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Potassium fluoride Solvents: Chloroform , Water ; 4 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
Reference
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane
Reference
- Preparation of fluoro-sugars and other fluoro compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
Reference
- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C
Reference
- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite DerivativeNucleosides, 2003, 22(5-8), 1343-1346,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine , Triethylamine trihydrofluoride Solvents: Acetonitrile ; 36 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Pyridine , Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
Reference
- Direct and convenient conversion of alcohols to fluoridesOrganic Letters, 2004, 6(9), 1465-1468,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane
Reference
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 18 h, 40 - 42 °C
Reference
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
Reference
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ; cooled; rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt; 3 h, 60 °C; 1.5 h, 70 °C
Reference
- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Raw materials
- 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- α-D-Arabinofuranose, 1,3,5-tribenzoate
- 1,2,3,5-Tetra-O-benzoyl-β-L-arabinofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
- α-D-Ribofuranose, 1,3,5-tribenzoate 2-fluorosulfate (9CI)
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Preparation Products
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Suppliers
Hubei Hanwei Chemical Co., Ltd
(CAS:97614-43-2)
MR./MRS.:LI JUN
Phone:15791925948
Email:2801519207@qq.com
J&K Scientific
(CAS:97614-43-2)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
(CAS:97614-43-2)
MR./MRS.:SUN WEN TING
Phone:13914000513
Email:sales1@senfeida.com
Hubei Xingcheng Biotechnology Co., Ltd
(CAS:97614-43-2)
MR./MRS.:MAO QUAN
Phone:19171210221
Email:3371991952@QQ.COM
Hubei Wande Chemical Co.,Ltd.
(CAS:97614-43-2)
MR./MRS.:CHEN DAN DAN
Phone:15827180502
Email:1148980033@qq.com
Shanghai Acmec Biochemical Co.,Ltd
(CAS:97614-43-2)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:97614-43-2)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:97614-43-2)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Related Literature
-
S. Krishnan,K. Senthilkumar RSC Adv., 2021,11, 5556-5567
-
Wei Wang,Jialin Chen,Ji-Guang Li,Xiaodong Li,Yu Dong J. Mater. Chem. A, 2015,3, 17837-17848
-
Thomas A. Whittle,William R. Brant,Ray L. Withers,Yun Liu,Christopher J. Howard,Siegbert Schmid J. Mater. Chem. C, 2018,6, 8890-8896
-
C. S. Suchand Sangeeth,Albert Wan Nanoscale, 2015,7, 12061-12067
-
6. Facile synthesis of meso-porous ZnO nano-triangular prisms with enhanced photocatalytic activity†K. Vignesh,Sora Kang,Byeong Sub Kwak,Misook Kang RSC Adv., 2015,5, 30120-30124
-
Xiaoting Wang,Mengmeng Chen,Feng Xie RSC Adv., 2014,4, 14744-14751
-
Pedro Martins,Carlos M. Costa,Maria Benelmekki,Gabriela Botelho,Senentxu Lanceros-Mendez CrystEngComm, 2012,14, 2807-2811
-
Jessica Flores Gonzalez,Vincent Montigaud,Bertrand Lefeuvre,Vincent Dorcet,François Riobé,Olivier Maury,Abdelkrim Gouasmia,Boris Le Guennic,Olivier Cador,Fabrice Pointillart Dalton Trans., 2022,51, 16486-16496
-
Yuliia Vyborna,Mykhailo Vybornyi,Robert Häner Chem. Commun., 2017,53, 5179-5181
Related Categories
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
97614-43-2 ([(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate) Related Products
- 84065-98-5(Methyl 4-Deoxy-4-fluoro-α-D-glucose Tribenzoate)
- 1173824-58-2(((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate)
- 15397-16-7(2-C-Methyl-alpha-D-ribofuranose tetrabenzoate)
- 12738-64-6(sucrose benzoate)
- 15397-15-6(1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose)
- 2217-32-5(Tetrahydrofurfuryl benzoate)
- 6974-32-9(1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)
- 3080-30-6(1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose)
- 4613-71-2(5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose)
- 10310-32-4((3R,4R,5R)-4-(Benzyloxy)-5-((R)-1,2-bis(benzyloxy)ethyl)-2-ethoxytetrahydrofuran-3-ol)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:97614-43-2)[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

Purity:99%
Quantity:500g
Price($):571.0